tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This Boc-protected thiazole carbamate (CAS 1909309-21-2) provides a sterically minimal 4-fluorophenyl substituent (σp=0.06) essential for deconvoluting electronic vs. steric SAR in FAAH/MET kinase programs. The acid-labile Boc group enables orthogonal deprotection in multi-step syntheses without disturbing Cbz or Alloc groups. Compared to Br/Cl analogs, it offers lower MW, reduced logP, and ~1.5–1.9× cost savings per 50 mg unit for primary library enumeration. Supplied at ≥95% purity for immediate medicinal chemistry use.

Molecular Formula C14H15FN2O2S
Molecular Weight 294.34
CAS No. 1909309-21-2
Cat. No. B2651487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate
CAS1909309-21-2
Molecular FormulaC14H15FN2O2S
Molecular Weight294.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N=CS1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H15FN2O2S/c1-14(2,3)19-13(18)17-12-11(16-8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,17,18)
InChIKeyXIMQQGVCYBACMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate (CAS 1909309-21-2): Core Structural and Procurement Profile


tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate (CAS 1909309-21-2) is a thiazole-based carbamate derivative with molecular formula C14H15FN2O2S and molecular weight 294.35 g/mol . It features a 4-fluorophenyl substituent at the 4-position of the thiazole ring and a tert-butyl carbamate (Boc) protecting group at the 5-position amino function . The compound falls within the generic scope of Sanofi patents claiming alkylthiazole carbamate derivatives as inhibitors of fatty acid amide hydrolase (FAAH) and/or mesenchymal-epithelial transition (MET) kinase, indicating its relevance as a pharmacophore-bearing scaffold in medicinal chemistry [1]. It is commercially available as a research chemical from multiple vendors, typically at ≥95% purity, and is supplied as a versatile small-molecule scaffold for laboratory use [REFS-1, REFS-3].

Why Generic Substitution Fails for tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate


Within the alkylthiazole carbamate class, subtle variations in the 4-aryl substituent and the carbamate N-protecting group produce markedly different physicochemical, reactivity, and pharmacological profiles. The 4-fluorophenyl group confers a unique combination of electron-withdrawing character (Hammett σp = 0.06) and minimal steric bulk (van der Waals radius comparable to hydrogen), which cannot be replicated by the 4-chlorophenyl (σp = 0.23, larger van der Waals radius), 4-bromophenyl (σp = 0.23, even larger, plus heavy atom effects), or 4-methylphenyl (electron-donating, σp = -0.17) analogs [1]. These electronic differences directly affect the thiazole ring electron density and consequently modulate binding affinity to biological targets such as FAAH and MET kinase as described in the Sanofi patent family [2]. Furthermore, the tert-butyl carbamate (Boc) group provides orthogonal acid-labile protection that is chemically distinct from the benzyl carbamate (Cbz, removed by hydrogenolysis) or ethyl carbamate analogs, making the specific choice of protecting group critical for multi-step synthetic sequences [1].

Quantitative Differentiation Evidence for tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate vs. Closest Analogs


Fluorine vs. Bromine 4-Aryl Substitution: Molecular Weight and Lipophilicity Comparison

The 4-fluorophenyl substitution on the thiazole ring produces a molecular weight of 294.35 g/mol and a computed XLogP3 of approximately 3.0, compared to 355.25 g/mol and XLogP3 of 4.2 for the 4-bromophenyl analog (CAS 2680772-24-9) [REFS-1, REFS-2]. The fluorine derivative is 60.9 g/mol lighter and approximately 1.2 log units less lipophilic, placing it closer to the Lipinski 'Rule of Five' optimal range for oral bioavailability. The bromine analog's higher molecular weight and lipophilicity increase the risk of poor solubility, off-target binding, and metabolic clearance issues [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Fluorine Atomic Radius: A Steric Isostere of Hydrogen with Electronic Modulation

The van der Waals radius of fluorine (1.47 Å) is nearly identical to hydrogen (1.20 Å), making fluorine a classic 'steric isostere' of hydrogen, whereas chlorine (1.75 Å) and bromine (1.85 Å) introduce progressively larger steric bulk at the para position of the 4-aryl ring [1]. In the Sanofi FAAH/MET inhibitor patent series, compounds with para-fluorophenyl substitution (Ra = 4-F-Ph) are explicitly claimed alongside the broader halogen scope, and the fluorine atom's capacity to modulate the aryl ring electron density without introducing steric clash with the target binding pocket is a well-precedented strategy for tuning potency while maintaining target complementarity [2].

Bioisosterism Fluorine Chemistry Structure-Activity Relationship

Boc (tert-Butyl Carbamate) vs. Cbz (Benzyl Carbamate): Orthogonal Deprotection Selectivity

The tert-butyl carbamate (Boc) group on the target compound is cleaved under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane at 0-25 °C), whereas a benzyl carbamate (Cbz) analog would require hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal [1]. The Boc group provides complete orthogonality to Cbz protection, enabling sequential deprotection strategies in multi-step syntheses that incorporate both amine protecting groups. The Sanofi patent explicitly uses Boc as a protecting group in the synthetic schemes for alkylthiazole carbamates, highlighting its compatibility with downstream functionalization steps such as carbamate formation and N-arylation [2].

Protecting Group Strategy Synthetic Chemistry Multi-step Synthesis

Commercial Availability and Pricing: Fluorine Analog vs. Bromine Analog

The fluorine derivative (CAS 1909309-21-2) is available from multiple vendors (e.g., CymitQuimica, Leyan) at ≥95% purity and is priced for research-scale quantities [REFS-1, REFS-2]. The bromine analog (CAS 2680772-24-9) is available from Enamine at ≥95% purity but commands a significant price premium: the bromine analog is priced at approximately $1,032 for 50 mg at the time of listing, reflecting both higher molecular weight raw material costs and potentially lower demand [1]. This price differential favors the fluorine analog for initial SAR exploration and library synthesis, where cost-effectiveness across multiple analogs is a key procurement consideration.

Chemical Procurement Medicinal Chemistry Supply Chain Building Block Sourcing

Patent Coverage Confirmation: Explicit Inclusion in FAAH/MET Inhibitor Intellectual Property

The Sanofi patent family (US 8,912,218 B2; AU 2009274355; HK 1156947 A) explicitly claims alkylthiazole carbamate derivatives of general formula (I) wherein Ra represents H, Hal, aryl or heteroaryl optionally substituted, encompassing the 4-(4-fluorophenyl) substitution pattern of the target compound [1]. The patent describes these compounds as inhibitors of FAAH (fatty acid amide hydrolase) and MET kinase, with the carbamate functional group serving as a key pharmacophoric element for covalent or pseudo-covalent enzyme interaction [1]. This patent coverage establishes the compound's membership in a biologically validated chemotype with demonstrated therapeutic relevance in pain, inflammation, and oncology indications [2].

Intellectual Property FAAH Inhibition MET Kinase Freedom to Operate

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate


FAAH or MET Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing FAAH or MET kinase inhibitors can utilize this compound as a protected intermediate for further derivatization at the 2-position of the thiazole ring, consistent with the Sanofi patent synthetic schemes . The Boc group permits selective deprotection to reveal the free 5-amino group for subsequent carbamate diversification or amide coupling, while the 4-fluorophenyl substituent provides a balanced electronic profile (σp = 0.06) for initial SAR studies [1].

Comparative SAR Studies Across Halogen Series (F vs. Cl vs. Br)

Researchers investigating the impact of 4-aryl halogen substitution on target binding can procure the fluorine, chlorine, and bromine analogs as a matched series. The fluorine analog (CAS 1909309-21-2) serves as the sterically minimal but electronically active member of this series, enabling the deconvolution of steric versus electronic contributions to biological activity . The bromine analog (CAS 2680772-24-9) provides a heavy-atom derivative for X-ray crystallography phasing, complementing the fluorine analog's role in biochemical assays [1].

Multi-Step Synthesis Requiring Orthogonal N-Protection

Synthetic chemists designing routes that require sequential deprotection of multiple amine functionalities can leverage the Boc group's acid-lability (orthogonal to Cbz or Alloc groups) . The target compound can be deprotected under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) without affecting benzyl carbamate protecting groups elsewhere in the molecule, enabling efficient convergent synthesis of complex thiazole-containing pharmacophores .

Cost-Efficient Library Synthesis for Hit-to-Lead Exploration

For medicinal chemistry groups building focused thiazole-carbamate libraries, the fluorine analog (CAS 1909309-21-2) offers a more economical entry point compared to the bromine analog (approximately 1.5-1.9× lower cost per 50 mg unit) . This cost advantage, combined with fluorine's favorable physicochemical profile (lower MW, lower logP relative to bromine), makes the fluorine analog the preferred core scaffold for initial library enumeration and primary screening, reserving the bromine analog for follow-up studies requiring heavy-atom derivatization [REFS-1, REFS-2].

Quote Request

Request a Quote for tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.